Cas no 918-85-4 (3-Methyl-1-penten-3-ol)

3-Methyl-1-penten-3-ol structure
3-Methyl-1-penten-3-ol structure
Product Name:3-Methyl-1-penten-3-ol
CAS-Nr.:918-85-4
MF:C6H12O
MW:100.158882141113
CID:83195
PubChem ID:13519
Update Time:2025-11-02

3-Methyl-1-penten-3-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Methyl-1-penten-3-ol
    • 3-methylpent-1-en-3-ol
    • 1-PENTEN-3-OL,3-METHYL
    • 2-ethyl-3-buten-2-ol
    • 3-methyl-1-pentene-3-ol
    • 3-methyl-pent-1-en-3-ol
    • 3-methyl-pent-1-en-4-yl-3-ol
    • EINECS 213-044-2
    • Ethylbutenol
    • methyl-ethyl-vinyl-carbinol
    • 3-Methyl-1-penten-3-ol (ACI)
    • (±)-3-Methylpent-1-en-3-ol
    • 1-Ethyl-1-methylallyl alcohol
    • 3-Hydroxy-3-methyl-1-pentene
    • Methylethylvinylcarbinol
    • NSC 128156
    • 3-Methyl-penten-(1)-ol-(3) [German]
    • 3-Methyl-1-penten-3-ol, 99%
    • DTXCID60818486
    • AKOS009157020
    • CHEBI:88375
    • Q27160219
    • F87391
    • (+/-)-3-METHYL-1-PENTEN-3-OL
    • SCHEMBL123229
    • ethyl methyl vinyl carbinol
    • NS00041614
    • 4-01-00-02147 (Beilstein Handbook Reference)
    • BRN 1361621
    • 918-85-4
    • 3-Methyl-penten-(1)-ol-(3)
    • (.+/-.)-3-Methyl-1-penten-3-ol
    • AI3-25136
    • 1-PENTEN-3-OL, 3-METHYL-
    • NSC-128156
    • DTXSID90870794
    • NSC128156
    • MDL: MFCD00004481
    • Inchi: 1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3
    • InChI-Schlüssel: HFYAEUXHCMTPOL-UHFFFAOYSA-N
    • Lächelt: OC(CC)(C)C=C

Berechnete Eigenschaften

  • Genaue Masse: 100.08900
  • Monoisotopenmasse: 100.088815
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 68.6
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.838 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 22.55°C (estimate)
  • Siedepunkt: 117-118 °C(lit.)
  • Flammpunkt: 78 °F
  • Brechungsindex: n20/D 1.428(lit.)
  • Wasserteilungskoeffizient: Not miscible or difficult to mix in water. Soluble in alcohol.
  • PSA: 20.23000
  • LogP: 1.33340
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 9.4±0.4 mmHg at 25°C

3-Methyl-1-penten-3-ol Sicherheitsinformationen

3-Methyl-1-penten-3-ol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
City Chemical
M1202-5GM
3-Methyl-1-penten-3-ol
918-85-4 99%
5gm
$57.76 2023-09-19
City Chemical
M1202-25GM
3-Methyl-1-penten-3-ol
918-85-4 99%
25gm
$175.16 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-231822-4.5 g
3-Methyl-1-penten-3-ol,
918-85-4 ≥95%
4.5 g
¥1,279.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-231822-4.5g
3-Methyl-1-penten-3-ol,
918-85-4 ≥95%
4.5g
¥1279.00 2023-09-05
1PlusChem
1P003K5G-100mg
3-Methyl-1-penten-3-ol
918-85-4 95%+
100mg
$17.00 2025-02-20
1PlusChem
1P003K5G-250mg
3-Methyl-1-penten-3-ol
918-85-4 95%+
250mg
$24.00 2025-02-20
1PlusChem
1P003K5G-1g
3-Methyl-1-penten-3-ol
918-85-4 98%(stabilized with TBC);RG
1g
$49.00 2025-02-20
1PlusChem
1P003K5G-5g
3-Methyl-1-penten-3-ol
918-85-4 98%(stabilized with TBC);RG
5g
$160.00 2025-02-20
A2B Chem LLC
AB65284-100mg
3-METHYL-1-PENTEN-3-OL
918-85-4 95%+
100mg
$17.00 2024-07-18
A2B Chem LLC
AB65284-250mg
3-METHYL-1-PENTEN-3-OL
918-85-4 95%+
250mg
$26.00 2024-07-18

3-Methyl-1-penten-3-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: CuPd (silica-supported) ,  Copper, compd. with palladium (2:1) (silica-supported) Solvents: Ethanol
Referenz
Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium-Copper Catalysts
Spee, Marieke P. R.; Boersma, Jaap; Meijer, Michel D.; Slagt, Martijn Q.; van Koten, Gerard; et al, Journal of Organic Chemistry, 2001, 66(5), 1647-1656

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Copper ;  15 min, 25 °C
Referenz
Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols
Bu, Jun; Chang, Siyu; Li, Jinjin; Yang, Sanyin; Ma, Wenxiu; et al, Nature Communications, 2023, 14(1),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Pentane
1.2 Reagents: Hydrogen
Referenz
Expedient synthesis of quadrilure antipodes, the pheromone of square-necked grain beetle
Pawear, A. S.; Chattopadhyay, S., Tetrahedron: Asymmetry, 1995, 6(2), 463-8

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexane ;  3 h, 1 atm, 25 °C
Referenz
Substituted cyclopentyl- and cyclohexyl-derivatives useful for perfumery
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C → rt
Referenz
Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, a Mechanism-Guided Solution
Ardolino, Michael J.; Morken, James P., Journal of the American Chemical Society, 2014, 136(19), 7092-7100

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cysteamine ,  Palladium Solvents: Ethanol ;  7 h, 1 bar, rt
Referenz
Hydrogen Bond Network Induced by Surface Ligands Shifts the Semi-hydrogenation Selectivity over Palladium Catalysts
Zhang, Weijie ; Qin, Ruixuan ; Fu, Gang ; Zheng, Nanfeng, Journal of the American Chemical Society, 2023, 145(18), 10178-10186

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ;  5 bar, 90 °C
Referenz
Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes
Ballesteros-Soberanas, Jordi; Carrasco, Jose A.; Leyva-Perez, Antonio, Journal of Organic Chemistry, 2023, 88(1), 18-26

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium, compd. with zinc Solvents: Ethanol ;  50 min, rt
Referenz
Green preparation of enol by alkynol selective catalytic hydrogenation
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Gold (nitrogen doped carbon bonded) ,  Carbon nitride (gold bonded) Solvents: Toluene ,  Water ;  20 min, 1 - 5 bar, 303 K
Referenz
Design of Single Gold Atoms on Nitrogen-Doped Carbon for Molecular Recognition in Alkyne Semi-Hydrogenation
Lin, Ronghe; Albani, Davide; Fako, Edvin; Kaiser, Selina K.; Safonova, Olga V.; et al, Angewandte Chemie, 2019, 58(2), 504-509

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Activation of reducing agents. Sodium hydride containing complex reducing agents. 13. Selective heterogeneous hydrogenation of polyfunctional substrates over Nic
Gallois, Philippe; Brunet, Jean Jacques; Caubere, Paul, Journal of Organic Chemistry, 1980, 45(10), 1946-50

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Quinoline ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 bar, 298 K
Referenz
Separation of kinetics and mass-transport effects for a fast reaction: the selective hydrogenation of functionalized alkynes
Nijhuis, T. A.; van Koten, G.; Kapteijn, F.; Moulijn, J. A., Catalysis Today, 2003, 79, 79-80

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1.5 bar, 25 °C
Referenz
The application of palladium and zeolite incorporated chip-based microreactors
Truter, L. A.; Ordomsky, V.; Schouten, J. C.; Nijhuis, T. A., Applied Catalysis, 2016, 515, 72-82

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium chloride (supported on CaCO3-Na2CO3 with zinc acetate) Solvents: Water ;  90 min, pH 7, 65 °C
Referenz
Method for preparing enol by alkynol semi-hydrogenation
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  L-Seryl-L-seryl-L-lysyl-L-lysyl-L-serylglycyl-L-seryl-L-tyrosyl-L-serylglycyl-L-… Solvents: Water ;  30 min, 50 kPa, rt
Referenz
Effects of Substrate Molecular Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials
Pacardo, Dennis B.; Ardman, Eric; Knecht, Marc R., Journal of Physical Chemistry C, 2014, 118(5), 2518-2527

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium amalgam Solvents: Methanol
Referenz
Desulfonylation reactions
Alonso, Diego A.; Najera, Carmen, Organic Reactions (Hoboken, 2008, 72, 367-656

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium alloy, base, Pd 64,Cu 36 Solvents: Ethanol ;  55 min, rt
Referenz
Acceleration of the semi-hydrogenation of alkynes over an N-doped porous carbon sphere-confined ultrafine PdCu bimetallic nanoparticle catalyst
Chen, Minglin; Kou, Jinfang; Ma, Haowen; Xiang, Yongsheng; Ma, Ping; et al, Physical Chemistry Chemical Physics, 2023, 25(5), 4201-4210

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt alloy, base, Co 56,Pd 44 Solvents: Ethanol ;  60 min, 1 atm, rt
Referenz
Ultrafine PdCo bimetallic nanoclusters confined in N-doped porous carbon for the efficient semi-hydrogenation of alkynes
Zhan, Xuecheng; Zhu, Hanghang; Ma, Haowen; Hu, Xiaoli; Xie, Yuan; et al, Dalton Transactions, 2022, 51(42), 16361-16370

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium, compd. with zinc (1:1) Solvents: Ethanol ;  50 min, 1 atm, rt
Referenz
Ultrafine PdZn bimetallic nanoparticles anchored on sulfur-doped mesoporous carbon for the partial hydrogenation of alkynols
Zhu, Hanghang; Zhao, Huacheng; Ma, Haowen; Li, Boyang; Kou, Jinfang; et al, Catalysis Today, 2022, 405, 405-406

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 bar, rt
Referenz
Selective semi-hydrogenation of internal alkynes catalyzed by Pd-CaCO3 clusters
Ballesteros-Soberanas, Jordi ; Hernandez-Garrido, Juan Carlos; Ceron-Carrasco, Jose Pedro; Leyva-Perez, Antonio, Journal of Catalysis, 2022, 408, 43-55

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethanolamine ,  Methyl carbazate Solvents: Ethanol ,  Acetone ;  rt → 100 °C; 3 h, 100 °C
Referenz
Method for preparing allyl alcohol compounds by reducing propargyl alcohol compounds
, China, , ,

3-Methyl-1-penten-3-ol Raw materials

3-Methyl-1-penten-3-ol Preparation Products

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